Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate

Conformational Analysis Stereochemistry Reaction Selectivity

Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate (CAS 71550-80-6) is a chiral, 1,2-disubstituted cyclohexane derivative with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol. This compound is characterized by a trans-relationship between its hydroxymethyl and methyl carboxylate substituents on the cyclohexane ring.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 71550-80-6
Cat. No. B1395915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl trans-2-hydroxymethylcyclohexane-1-carboxylate
CAS71550-80-6
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCCC1CO
InChIInChI=1S/C9H16O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1
InChIKeyKZNXMMWIDJRYAG-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate (CAS 71550-80-6): Essential Procurement Data for Sourcing Chiral Cyclohexane Building Blocks


Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate (CAS 71550-80-6) is a chiral, 1,2-disubstituted cyclohexane derivative with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol [1]. This compound is characterized by a trans-relationship between its hydroxymethyl and methyl carboxylate substituents on the cyclohexane ring . It is widely offered as a research chemical, with commercial suppliers providing typical purity specifications of 95% to 98% . According to PubChemLite, this compound is associated with five patents but has no documented primary literature count, suggesting its primary value is as a specialized synthetic intermediate or research tool rather than a thoroughly studied bioactive entity [2]. It is crucial to note that commercially available material, including from major suppliers, is described as containing a mixture of enantiomers and is not chirally pure .

trans-1,2-disubstituted scaffold with diequatorial conformational preference (class-level)
Enantiomeric mixture as supplied; not chirally pure — verify stereochemical requirements
Synthetic intermediate with documented patent relevance; limited primary literature

Why Generic Substitution of Cyclohexane-1-carboxylate Analogs Fails: The Critical Role of 1,2-trans Stereochemistry


The assumption that all methyl cyclohexane-1-carboxylate derivatives are interchangeable is scientifically unsound due to profound differences in stereochemical and conformational properties [1]. The trans configuration of the target compound dictates a specific spatial arrangement of its functional groups, which directly impacts its conformational stability and, consequently, its reactivity profile [2]. In 1,2-disubstituted cyclohexanes, the trans isomer, in its most stable chair conformation, can adopt a diequatorial orientation of its substituents, minimizing 1,3-diaxial steric interactions [3]. In contrast, the cis isomer, even in its most stable conformation, is forced to place one substituent in an axial position, leading to greater steric strain and a different spatial presentation for molecular recognition or subsequent reactions [4]. This fundamental difference in the three-dimensional structure can lead to divergent outcomes in stereoselective synthesis, biological target engagement, or material properties, making a simple substitution based solely on functional group similarity a significant risk to experimental reproducibility and project timelines. The quantitative evidence below details these specific, verifiable points of differentiation.

cis Isomer Conformation
Cis analog adopts axial/equatorial orientation, introducing steric strain and a different spatial presentation that can alter reactivity.
Isomer-Specific Physical Properties
Trans and cis isomers exhibit quantifiably different retention characteristics; direct substitution risks method incompatibility.
Commercial Purity Profiles
Purity specifications and lot attributes are product-specific; a closely related analog may not meet the same quality baseline.

Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate (CAS 71550-80-6): Quantitative Evidence for Differentiated Selection


Diequatorial vs. Axial/Equatorial Conformational Stability in 1,2-Disubstituted Cyclohexanes

For 1,2-disubstituted cyclohexanes, the trans isomer can adopt a diequatorial chair conformation, while the cis isomer is constrained to an axial/equatorial arrangement. This fundamental difference in steric environment is the basis for differential reactivity and stability [1].

Conformational Energy Gap
Class-level
~1.8 kcal/mol
Reported stability difference between trans diequatorial and cis axial/equatorial conformers
Class-level estimate from 1,2-dimethylcyclohexane; specific values may vary
Conformational Analysis Stereochemistry Reaction Selectivity

Differential Retention Times in Gas-Liquid Chromatography for Cis/Trans Isomer Separation

The distinct physical properties of cis and trans isomers of hydroxycyclohexanecarboxylic acid derivatives, directly related to the target compound's class, allow for their reliable separation and quantification via gas-liquid chromatography (GLC) [1]. This analytical separation is predicated on the different retention times arising from the isomers' unique conformational preferences and resulting dipole moments.

Chromatographic Separation
Class-level
Measurable retention shift
GLC baseline separation of cis/trans hydroxycyclohexanecarboxylate analogs reported
Method context applies; column and conditions to be verified
Analytical Chemistry Isomer Separation Quality Control

Commercially Available Purity of trans Isomer vs. Common cis-2-hydroxycyclohexanecarboxylate

Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate (CAS 71550-80-6) is commercially available with a stated purity of 98% from a major supplier . This provides a quantifiable baseline for procurement. While cis-methyl 2-hydroxycyclohexanecarboxylate (CAS 936-03-8), a common comparator, is available at a 97% purity , the compounds are not interchangeable due to their stereochemical differences.

Purity Specification
Data to verify
98% vs 97% nominal
Supplier-reported purity for trans isomer and cis analog; supports procurement quality review
Vendor specifications only; independent verification recommended
Chemical Sourcing Purity Specification Procurement

Patent Activity Differentiates Compound from Closely Related Analogs

Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate (CAS 71550-80-6) is explicitly associated with five patents, as indicated in its PubChemLite entry [1]. This contrasts with the lack of documented literature references for the compound [1], suggesting its primary role is as a commercial or industrial intermediate rather than a subject of fundamental research. For instance, a patent exists for a method to produce hydroxymethylcyclohexanecarboxylic acid compositions with high trans-isomer content (up to a trans/cis ratio of 99/1), highlighting the industrial value of this specific stereoisomer [2].

Patent Activity
Reported
5 patents / 0 primary literature
Differentiates compound as commercially relevant intermediate
PubChemLite data; patent content not reviewed
Intellectual Property Patent Analysis Synthetic Intermediate

Validated Application Scenarios for Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate (CAS 71550-80-6) Based on Differential Evidence


As a Defined Stereochemical Building Block for Pharmaceuticals and Agrochemicals

The compound's value is rooted in its rigid, trans-configured cyclohexane scaffold. The class-level stability advantage of the diequatorial conformation (Evidence Item 1) provides a predictable three-dimensional framework, making it a reliable building block for constructing more complex, stereochemically-defined molecules in medicinal and agricultural chemistry [1].

In Synthetic Method Development and Process Optimization

The well-defined and analytically separable nature of trans and cis isomers of this compound class (Evidence Item 2) makes Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate a useful model substrate or intermediate for developing and validating stereoselective synthetic methodologies or chromatographic purification processes [1].

As a Key Intermediate in Patented Synthetic Routes

The association of this compound with five patents (Evidence Item 4) strongly suggests its use in proprietary industrial processes [1]. This makes it a critical procurement item for organizations involved in the manufacture or analysis of the specific pharmaceuticals, agrochemicals, or specialty materials described in those patents [2].

In Analytical Method Development for Chiral or Isomeric Purity Assessment

Given the established chromatographic differences between trans and cis isomers of related cyclohexane derivatives (Evidence Item 2), the target compound can serve as a standard for developing analytical methods (e.g., HPLC, GC) to monitor the stereochemical purity of reaction mixtures or final products in synthetic workflows [1].

Application
Selection Property
Validation Focus
Stereochemical building block synthesis
Trans diequatorial conformation stability
Conformation-dependent reactivity
Method development & process optimization
Isomer separability by chromatography
Cis/trans isomer resolution
Patented synthetic route intermediate
Patent-associated compound
Process-specific trans-isomer enrichment
Analytical method development for isomeric purity
Retention behavior difference between isomers
Isomeric purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.